molecular formula C7H5BrN2O2 B3308398 3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine CAS No. 938122-94-2

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine

Cat. No. B3308398
CAS RN: 938122-94-2
M. Wt: 229.03 g/mol
InChI Key: MTDQAANDQCLXHZ-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine” is a complex organic molecule. It contains a bromofuran moiety, which is a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a bromine atom attached . The compound also contains an oxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and an amine group (a nitrogen atom with a lone pair of electrons) .

Scientific Research Applications

Physicochemical Properties and Antibacterial Activity

  • A study explored the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, synthesized through alkylation and nucleophilic substitution. These compounds showed high antibacterial activity against various bacterial strains, suggesting potential for further investigation against multi-resistant microbial strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Biological Activity and Chemical Structure Analysis

  • The relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols was analyzed, revealing their potential for antioxidant, antihypoxic, antitumor, antiviral, antibacterial, diuretic, actoprotective activities. This highlights their potential in various medical applications (Current issues in pharmacy and medicine: science and practice, 2021).

Diuretic Activity

  • Research into 1,2,4-triazole derivatives containing 5-bromofuran-2-yl showed significant diuretic activity, indicating a correlation between their chemical structure and diuretic action. This finding is crucial for developing new diuretic agents (Pruglo et al., 2015).

Chemical Synthesis and Characterization

  • Studies have demonstrated various synthesis methods and characterizations of compounds related to 3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine. These include cross-coupling amination and cycloisomerization techniques, which are pivotal in developing new compounds with potential applications in material science and drug development (Acta Crystallographica Section E: Structure Reports Online, 2011).

Antimicrobial Activity

Catalytic Applications

  • Research has shown the use of related compounds in catalytic processes, such as palladium-catalyzed enantioselective aminations, indicating their utility in synthetic organic chemistry and material science (Journal of Organic Chemistry, 1997).

properties

IUPAC Name

3-(5-bromofuran-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-6-2-1-5(11-6)4-3-7(9)12-10-4/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDQAANDQCLXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-1,2-oxazol-5-amine

CAS RN

938122-94-2
Record name 3-(5-bromofuran-2-yl)-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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